2,5-Ethyl Acetate Febuxostat

描述

Contextualization within Febuxostat (B1672324) Chemical Space and Derivative Research

Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, has a well-established chemical space. mdpi.comnewdrugapprovals.org It is chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. mdpi.com Research into Febuxostat derivatives is an active area, with modifications typically made to the phenyl ring or the heterocyclic thiazole (B1198619) ring to explore structure-activity relationships (SAR). bvsalud.orgresearchgate.net These modifications aim to enhance inhibitory activity against xanthine oxidase, improve pharmacokinetic profiles, or explore additional biological targets. nih.gov For instance, the replacement of the thiazole ring with other heterocycles like pyrazole (B372694) or pyrimidine (B1678525) has been investigated. mdpi.com Additionally, modifications to the carboxylic acid group have been explored, leading to the synthesis of various amides and esters to assess their potential as inhibitors. nih.gov

The synthesis of Febuxostat itself involves several key intermediates, with one of the most crucial being ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. biosynth.comgoogle.com This ethyl ester is the immediate precursor to Febuxostat and is formed through various synthetic routes, often involving the cyclization of a thioamide with an acetoacetate (B1235776) derivative. google.comgoogle.com The hydrolysis of this ester yields the final Febuxostat molecule. googleapis.com The name "2,5-Ethyl Acetate (B1210297) Febuxostat" does not correspond to a standard nomenclature for a Febuxostat derivative and its exact structure remains undefined in the available literature.

Significance of Investigating Related Chemical Entities in Pharmaceutical Chemistry

The investigation of compounds structurally related to an active pharmaceutical ingredient (API) like Febuxostat is a cornerstone of pharmaceutical chemistry. This research is significant for several reasons:

Discovery of Novel Drug Candidates: Exploring analogues can lead to the discovery of new chemical entities with improved efficacy, selectivity, or safety profiles. mdpi.comnih.gov

Understanding Structure-Activity Relationships (SAR): By systematically altering the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity. researchgate.net

Overcoming Limitations: Derivative research can address issues with the parent drug, such as poor solubility or undesirable side effects. mdpi.com

Identifying and Characterizing Impurities: During the synthesis of an API, various related substances and impurities can be formed. tsijournals.com Identifying, synthesizing, and characterizing these impurities is crucial for quality control and ensuring the safety of the final drug product. wisdomlib.org

Expanding Intellectual Property: The creation of novel, patentable derivatives is a common strategy in the pharmaceutical industry to extend the commercial life of a drug franchise.

The study of Febuxostat analogues has led to the development of compounds with potent xanthine oxidase inhibitory activity, some even surpassing that of Febuxostat itself in in vitro studies. nih.gov

Scope and Academic Research Objectives for 2,5-Ethyl Acetate Febuxostat Studies

Given the lack of existing research on a compound specifically named "this compound," any future academic study would first need to define its chemical structure. Assuming it is a derivative of Febuxostat, the research objectives would likely include:

Chemical Synthesis and Characterization: The primary objective would be to synthesize the target compound and confirm its structure and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Biological Evaluation: The synthesized compound would be tested for its inhibitory activity against xanthine oxidase to determine if it retains or exceeds the potency of Febuxostat. chemicalbook.com

Structure-Activity Relationship (SAR) Analysis: The findings would be compared with those of Febuxostat and other derivatives to contribute to the broader understanding of SAR for this class of inhibitors. researchgate.net

Physicochemical Properties Assessment: Key properties such as solubility, stability, and lipophilicity would be determined to predict its potential for drug development. mdpi.com

Molecular Modeling Studies: Computational methods like molecular docking could be employed to predict and analyze the binding interactions of the compound with the active site of xanthine oxidase. researchgate.net

Without a confirmed structure and initial findings, the scope of research remains hypothetical.

Structure

3D Structure

属性

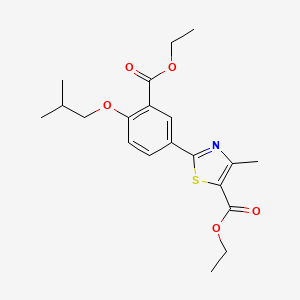

分子式 |

C20H25NO5S |

|---|---|

分子量 |

391.5 g/mol |

IUPAC 名称 |

ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3 |

InChI 键 |

JSKGRJXDHUEKSV-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C |

产品来源 |

United States |

Synthetic Pathways and Formation Mechanisms of 2,5 Ethyl Acetate Febuxostat

Elucidation of Reaction Mechanisms Leading to 2,5-Ethyl Acetate (B1210297) Febuxostat (B1672324) Formation

The formation of 2,5-Ethyl Acetate Febuxostat can occur through several pathways, primarily influenced by the chosen synthetic route for Febuxostat.

Ethyl acetate is a commonly used solvent in the synthesis and purification of Febuxostat and its intermediates. google.compatsnap.comnih.govresearchgate.netgoogle.com Its primary role is in extraction and crystallization processes. google.compatsnap.comnih.govresearchgate.netgoogle.com For instance, after the hydrolysis of the ethyl ester to form Febuxostat, ethyl acetate is often used to extract the product from the reaction mixture. google.com It is also utilized as a solvent for recrystallization to purify crude Febuxostat. mdpi.com While it primarily acts as a solvent, its presence during certain reaction steps can potentially lead to the formation of ethyl-ester-related impurities if the reaction conditions are not carefully controlled, particularly in the presence of acidic or basic catalysts.

The primary precursors for the formation of this compound are central to the core synthesis of the thiazole (B1198619) ring in Febuxostat. The key precursors identified are:

3-Cyano-4-isobutoxybenzothioamide (B64486) : This is a crucial starting material for building the substituted phenylthiazole structure. derpharmachemica.com

Ethyl 2-chloro-3-oxobutanoate (Ethyl 2-chloroacetoacetate) : This reagent provides the ethyl carboxylate and methyl-substituted portion of the thiazole ring. derpharmachemica.comnewdrugapprovals.org

The reaction between these two precursors leads directly to the formation of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. derpharmachemica.comnewdrugapprovals.org

Intentional Laboratory Synthesis of this compound for Research Purposes

For research and as a reference standard for impurity profiling, this compound is often synthesized intentionally in the laboratory.

Two primary methodologies are employed for the targeted synthesis of this compound:

Direct Condensation/Cyclization : This is the most common and direct method. It involves the reaction of 3-cyano-4-isobutoxybenzothioamide with ethyl 2-chloro-3-oxobutanoate. derpharmachemica.comnewdrugapprovals.org The reaction is typically carried out in a suitable solvent, such as isopropanol (B130326), and heated to reflux. derpharmachemica.com This one-step process forms the thiazole ring and incorporates the ethyl ester group simultaneously.

Esterification of Febuxostat : An alternative method involves the direct esterification of Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) with ethanol (B145695). derpharmachemica.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and requires refluxing the mixture. derpharmachemica.com

The optimization of the synthesis of this compound on a research scale focuses on maximizing yield and purity. Key parameters that are adjusted include:

Reaction Temperature : For the condensation reaction, the temperature is typically maintained at the reflux temperature of the solvent used (e.g., 75-80°C for isopropanol) to ensure the reaction proceeds to completion. derpharmachemica.com For the esterification reaction, the reflux temperature of ethanol is used. derpharmachemica.com

Reaction Time : The duration of the reaction is monitored, often by thin-layer chromatography (TLC), to determine the point of maximum product formation and minimize the generation of byproducts. derpharmachemica.compatsnap.com For the condensation method, a reaction time of 3-4 hours is often sufficient. derpharmachemica.com

Purification Techniques : Post-reaction workup is crucial for obtaining a pure product. This typically involves filtration of the precipitated product, followed by washing with a suitable solvent (e.g., isopropanol) to remove unreacted starting materials and soluble impurities. derpharmachemica.com Recrystallization from a solvent like acetone (B3395972) can be employed for further purification. derpharmachemica.com The use of ethyl acetate in extraction and washing steps is also a common practice. google.comgoogle.com

Below is a table summarizing the reaction conditions for the synthesis of this compound.

| Parameter | Condensation Method | Esterification Method |

| Starting Materials | 3-Cyano-4-isobutoxybenzothioamide, Ethyl 2-chloro-3-oxobutanoate | Febuxostat, Ethanol |

| Catalyst/Reagent | - | Concentrated Sulfuric Acid |

| Solvent | Isopropanol | Ethanol |

| Temperature | 75-80°C (Reflux) | Reflux Temperature of Ethanol |

| Reaction Time | 3-4 hours | Monitored by TLC |

| Work-up/Purification | Filtration, Washing with Isopropanol, Recrystallization from Acetone | Extraction with Ethyl Acetate, Washing, Recrystallization |

Characterization of this compound as a Synthetic Byproduct or Impurity

As an impurity in Febuxostat synthesis, the accurate identification and characterization of this compound are of paramount importance for quality control.

Various analytical techniques are used to characterize this compound. High-Performance Liquid Chromatography (HPLC) is a key method for its detection and quantification, with a specific retention time that distinguishes it from Febuxostat and other related impurities. derpharmachemica.com

The physical and spectral properties of this compound are well-documented.

| Property | Value | Reference |

| Molecular Formula | C18H20N2O3S | echemi.comderpharmachemica.com |

| Molecular Weight | 344.43 g/mol | echemi.comderpharmachemica.com |

| Appearance | White crystalline powder | echemi.com |

| Melting Point | 240°C | derpharmachemica.com |

| Purity by HPLC | 99.65% | derpharmachemica.com |

| Elemental Analysis | C, 62.77%; H, 5.85%; N, 8.13% | derpharmachemica.com |

Pathways of Impurity Formation During Febuxostat Synthesis Development

The manufacturing process of Febuxostat involves several chemical transformations, and like many multi-step syntheses, it is susceptible to the formation of byproducts and impurities. During the process development of Febuxostat, a number of process-related impurities have been identified, often at levels between 0.1-5.0 area percent as detected by High-Performance Liquid Chromatography (HPLC). derpharmachemica.com The presence of these impurities necessitates their characterization and the investigation of their formation to ensure the quality and safety of the final drug product. derpharmachemica.compharmtech.com

The formation of this compound is primarily linked to the esterification of a carboxylic acid precursor or the incomplete hydrolysis of an ethyl ester intermediate during the synthesis of Febuxostat. One of the common synthetic routes to Febuxostat involves the preparation of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is then hydrolyzed to yield the final Febuxostat molecule. derpharmachemica.comnewdrugapprovals.org If this hydrolysis step is incomplete, the ethyl ester may be carried over as an impurity.

Another potential pathway for the formation of this compound is through a side reaction where ethanol, which may be present as a solvent or a reagent, reacts with a carboxylic acid intermediate under acidic or basic conditions, leading to the formation of the corresponding ethyl ester. Recrystallization of crude Febuxostat from solvents like ethyl acetate can also potentially lead to the formation of this impurity, especially if there are residual acidic or basic catalysts present. newdrugapprovals.orgepo.org

Factors Influencing the Yield and Selectivity of this compound Formation

Several factors can influence the formation of this compound during the synthesis of Febuxostat. These factors are primarily related to the reaction conditions of the hydrolysis step of the ethyl ester intermediate or the purification process of the final product.

Reaction Time and Temperature: The duration and temperature of the hydrolysis reaction are critical. Insufficient reaction time or a temperature that is too low may lead to incomplete conversion of the ethyl ester intermediate to Febuxostat, thereby increasing the level of this compound in the final product. google.com Conversely, excessively high temperatures or prolonged reaction times might promote other degradation pathways.

Concentration of Base: The saponification of the ethyl ester is typically carried out using a base such as sodium hydroxide (B78521). pharmtech.comepo.org The concentration of the base must be carefully controlled. An insufficient amount of base will result in incomplete hydrolysis.

Solvent System: The choice of solvent for both the reaction and the purification steps plays a significant role. The presence of ethanol in the reaction mixture can create an equilibrium that favors the formation of the ethyl ester. During purification, the use of ethyl acetate for recrystallization can also be a source of this impurity if the conditions are favorable for transesterification or esterification. newdrugapprovals.orgepo.org

pH Control: During the workup and isolation of Febuxostat, the pH of the solution is adjusted to precipitate the carboxylic acid. Improper pH control can affect the solubility of both the desired product and the impurities, potentially leading to a higher inclusion of this compound in the final isolated solid. justia.com

Below is a table summarizing the key factors that can influence the formation of this compound:

| Factor | Influence on Impurity Formation |

| Hydrolysis Reaction Time | Shorter reaction times can lead to incomplete hydrolysis of the ethyl ester intermediate, increasing the impurity level. google.com |

| Hydrolysis Temperature | Lower temperatures may result in incomplete reaction, while excessively high temperatures can lead to other side reactions. google.com |

| Base Concentration | Insufficient base will lead to incomplete saponification of the ethyl ester. pharmtech.comepo.org |

| Solvent Choice | The presence of ethanol can favor ester formation. Ethyl acetate used in purification can also be a source. newdrugapprovals.orgepo.org |

| pH during Workup | Improper pH control can affect the differential precipitation of Febuxostat and the ethyl ester impurity. justia.com |

Advanced Analytical Methodologies for 2,5 Ethyl Acetate Febuxostat Research

Chromatographic Techniques for Separation and Quantification of 2,5-Ethyl Acetate (B1210297) Febuxostat (B1672324)

Chromatographic methods are fundamental in the analysis of 2,5-Ethyl Acetate Febuxostat, enabling its separation from related substances and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Febuxostat and its derivatives. pharmtech.comresearchgate.net Method development for this compound would logically be based on established methods for Febuxostat, with adjustments to account for the ethyl acetate group.

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 column, which is effective for separating non-polar to moderately polar compounds. researchgate.netajpaonline.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as sodium acetate or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netajpaonline.comnih.gov The ratio of these solvents can be optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and methanol in a 70:30 ratio has been used for Febuxostat analysis. ajpaonline.com Detection is commonly performed using a UV detector, with the wavelength set to a maximum absorbance of the compound, such as 314 nm or 254 nm. ajpaonline.comnih.gov

Validation of the HPLC method is a critical step to ensure its reliability, and it is performed according to guidelines from the International Council on Harmonisation (ICH). researchgate.netnih.gov This process verifies several parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For Febuxostat, linearity has been demonstrated in concentration ranges such as 10-100 µg/mL and 0.1-200 µg/mL. ajpaonline.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision), with the relative standard deviation (RSD) being a key metric. ajpaonline.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. ajpaonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Febuxostat, LOD and LOQ have been reported as low as 0.0257 µg/mL and 0.0783 µg/mL, respectively. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ajpaonline.com

Table 1: Illustrative HPLC Method Parameters for Febuxostat Analysis

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 (250x4.6mm, 5µm) ajpaonline.com |

| Mobile Phase | Acetonitrile: Methanol (70:30 v/v) ajpaonline.com |

| Flow Rate | 1.0 mL/min ajpaonline.com |

| Detection | UV at 314 nm ajpaonline.com |

| Linearity Range | 10-100 µg/mL ajpaonline.com |

| Correlation Coefficient (r²) | >0.999 nih.govafjbs.com |

Gas Chromatography (GC) Applications in Related Volatile Component Analysis

While HPLC is the workhorse for analyzing the non-volatile this compound, Gas Chromatography (GC) is indispensable for the analysis of volatile organic compounds that may be present as residual solvents or impurities from the synthesis process. sphinxsai.comgexinonline.com Static headspace GC (HS-GC) is a particularly useful technique as it minimizes the injection of non-volatile matrix components, thereby enhancing sensitivity. mdpi.comresearchgate.net

In the context of Febuxostat synthesis, GC is employed to quantify residual solvents such as ethanol (B145695), ethyl acetate, and N,N-dimethylformamide (DMF). sphinxsai.comgoogle.com For instance, a GC method for determining residual 1-bromo-2-methylpropane (B43306) in Febuxostat has been developed using a DB-624 column with a flame ionization detector (FID). gexinonline.com The optimization of headspace conditions, such as extraction time and temperature, is crucial for achieving high sensitivity and reproducibility. mdpi.com

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving to confirm its identity and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. google.comamazonaws.com Both ¹H and ¹³C NMR spectra would be essential for confirming the structure of this compound.

The ¹H NMR spectrum would show characteristic signals for the protons in the ethyl group (a triplet and a quartet), the isobutoxy group, the aromatic protons, and the methyl group on the thiazole (B1198619) ring. google.com The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the nitrile carbon. google.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish the connectivity between protons and carbons, further confirming the molecular architecture. google.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl group (-CH₂CH₃) | ~1.3 (t), ~4.3 (q) |

| Isobutoxy group (-OCH₂CH(CH₃)₂) | ~1.0 (d), ~2.1 (m), ~3.8 (d) |

| Thiazole methyl group (-CH₃) | ~2.7 (s) |

| Aromatic protons | 7.0 - 8.0 (m) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation pattern. google.comamazonaws.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis. google.com The mass spectrum would show a molecular ion peak (M+H)⁺ corresponding to the mass of the protonated molecule. google.com For this compound, this would be expected at an m/z value corresponding to C₁₈H₂₀N₂O₃S + H⁺.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. nih.gov This fragmentation pattern provides valuable structural information and can be used to confirm the identity of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively. google.comamazonaws.com

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. google.com Key expected peaks include:

C-H stretching from the alkyl and aromatic groups. google.com

C≡N stretching of the nitrile group, typically around 2230 cm⁻¹. google.commdpi.com

C=O stretching of the ester group, typically around 1700-1750 cm⁻¹.

C-O stretching of the ester and ether groups. google.com

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated system within the molecule. google.com The UV spectrum of Febuxostat in ethanol shows a maximum absorption at around 314 nm, which is characteristic of its conjugated structure. ajpaonline.commdpi.com A similar absorption maximum would be expected for this compound.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | ~2229 google.com |

| Ester Carbonyl (C=O) | ~1700-1750 |

| Aromatic C=C | ~1600-1450 |

| C-H (Alkyl) | ~2960, 2875 google.com |

Advanced Hyphenated Techniques for Comprehensive Profiling of this compound

The comprehensive profiling of pharmaceutical compounds and their related substances is critical for ensuring the quality, safety, and efficacy of the final drug product. In the context of this compound, which is understood to be a key intermediate in the synthesis of Febuxostat, advanced hyphenated analytical techniques are indispensable. These techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity for the detection and characterization of the main compound as well as any trace-level impurities.

Hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for creating a detailed profile of this compound. ajpaonline.comscispace.com They allow for the separation, identification, and quantification of not only the primary molecule but also process-related impurities, degradants, and other potential contaminants that may be present. This level of detailed analysis is crucial for controlling the manufacturing process and ensuring the purity of the final active pharmaceutical ingredient (API).

LC-MS/MS and GC-MS for Trace Impurity Detection and Characterization

The manufacturing process of Febuxostat involves several synthetic steps where impurities can be introduced or formed. google.comderpharmachemica.com The intermediate, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is central to the synthesis, and its purity is paramount. derpharmachemica.com LC-MS/MS and GC-MS are the leading analytical methods for identifying and quantifying trace impurities that may be associated with this intermediate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique used for the analysis of non-volatile and thermally labile compounds, making it ideal for the study of this compound and its related impurities. who.int The liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by the tandem mass spectrometer. nih.govresearchgate.net This technique allows for the generation of a detailed impurity profile, even for substances present at very low concentrations. nih.govresearchgate.net

Research has demonstrated the utility of LC-MS/MS in identifying various impurities in Febuxostat drug substance. nih.govresearchgate.net These impurities can include starting materials, by-products, and degradation products. sphinxsai.com For instance, studies have successfully identified and characterized impurities such as the amide, sec-butyl, des-cyano, and des-acid analogs of Febuxostat. nih.govresearchgate.net The use of a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive mode can provide exact mass measurements, which is invaluable for the structural elucidation of unknown impurities. nih.govresearchgate.net

Interactive Data Table: Exemplary LC-MS/MS Method Parameters for Impurity Profiling

| Parameter | Value |

| Chromatography System | Reverse Phase Gradient System |

| Column | Kromasil C18 (150mm x 4.6mm, 5µm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and water with pH adjustment pharmtech.com |

| Detector | Q-TOF Mass Spectrometer with ESI source nih.govresearchgate.net |

| Ionization Mode | ESI Positive nih.govresearchgate.net |

| Scan Mode | Full Scan and Product Ion Scan |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for detecting residual solvents, such as ethyl acetate itself, and other volatile organic impurities that may be present from the synthesis process. google.com Furthermore, specialized GC-MS methods, such as headspace GC-MS, have been developed for the detection of trace-level genotoxic impurities. mdpi.comresearchgate.net

For example, a sensitive and selective GC-ECD (Electron Capture Detector) method has been developed for the quantification of trace levels of five bromo-containing genotoxic impurities in Febuxostat active pharmaceutical ingredient (API) using headspace sampling. mdpi.comresearchgate.net This highlights the capability of GC-based methods to detect specific, and often highly reactive, impurities that could compromise the safety of the final drug product.

Interactive Data Table: Identified Impurities in Febuxostat Synthesis via Mass Spectrometry

| Impurity Name | Analytical Technique | Key Findings | Reference |

| Amide Impurity | LC-MS/MS | Identified and characterized in Febuxostat drug substance. nih.govresearchgate.net | nih.govresearchgate.net |

| Sec-butyl Impurity | LC-MS/MS | Detected as a process-related impurity. nih.govresearchgate.net | nih.govresearchgate.net |

| Des-cyano Impurity | LC-MS/MS | Identified as an impurity in the final drug analog. nih.govresearchgate.net | nih.govresearchgate.net |

| Des-acid Impurity | LC-MS/MS | Characterized as a related substance in Febuxostat. nih.govresearchgate.net | nih.govresearchgate.net |

| Bromo-containing genotoxic impurities | GC-ECD | Quantified at trace levels in Febuxostat API. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Hexamine | LC-MS | A sensitive method was developed for its quantitative estimation. researchgate.net | researchgate.net |

The combination of LC-MS/MS and GC-MS provides a comprehensive analytical toolkit for the in-depth profiling of this compound. These techniques are essential for ensuring the purity and quality of this key intermediate, which in turn affects the safety and efficacy of the final Febuxostat drug substance.

Chemical Transformations and Reactivity Studies of 2,5 Ethyl Acetate Febuxostat

Investigation of Degradation Pathways and Stability Under Research Conditions

Forced degradation studies, which are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance, have been applied to febuxostat (B1672324). While many studies focus on the final API, the stability of key intermediates like Febuxostat Ethyl Ester is crucial as they can degrade and introduce impurities into the final product.

The most significant chemical transformation of Febuxostat Ethyl Ester is the hydrolysis of its ester linkage to form the parent compound, febuxostat. This reaction is the final step in many synthetic routes. justia.comnewdrugapprovals.org The stability of the ester is highly dependent on pH.

Alkaline Hydrolysis : The ester is readily hydrolyzed under basic conditions. This reaction is intentionally used in synthesis, employing bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide. justia.comepo.org For instance, treating Febuxostat Ethyl Ester with NaOH in a solvent mixture like n-butanol or acetone (B3395972)/water at temperatures ranging from 35°C to reflux leads to the formation of febuxostat. justia.comderpharmachemica.com Similarly, potassium carbonate in methanol (B129727)/water can achieve this transformation. epo.org The reaction proceeds via a standard base-catalyzed ester hydrolysis mechanism (saponification).

Acidic Hydrolysis : While febuxostat itself is reported to be labile under acidic conditions, primarily through hydrolysis of its cyano group, the ethyl ester can also be hydrolyzed under these conditions. researchgate.netresearchgate.netresearchgate.net The hydrolysis of the ester under acidic conditions can be a source of impurity formation during drug development.

Neutral Hydrolysis : Studies on febuxostat have shown degradation under neutral hydrolytic conditions, suggesting that the ester linkage in the intermediate could also be susceptible to slow hydrolysis in aqueous environments over time. nih.gov

The table below summarizes typical conditions for the hydrolytic conversion of Febuxostat Ethyl Ester to Febuxostat.

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Reference |

| Sodium Hydroxide (NaOH) | n-Butanol | 35-40°C | 1-2 hours | derpharmachemica.com |

| Sodium Hydroxide (NaOH) | Acetone, Water | Reflux | Not specified | justia.com |

| Sodium Hydroxide (NaOH) | Methanol, Water | 15-25°C | 12 hours | google.com |

| Potassium Carbonate | Methanol, Water | Reflux (65-70°C) | 2-3 hours | epo.org |

| Lithium Hydroxide (LiOH) | Ketone Solvents (e.g., Acetone) | Not specified | Not specified | justia.com |

The stability of a molecule under light and heat is a critical parameter. While comprehensive studies focusing solely on Febuxostat Ethyl Ester are not widely published, the behavior of the parent febuxostat molecule provides valuable insights.

Photochemical Stability : Febuxostat has been shown to be stable under neutral photolytic conditions but exhibits significant degradation under acidic or alkaline photolytic conditions. nih.gov This suggests that Febuxostat Ethyl Ester would likely follow a similar pattern, where its stability to light is compromised in the presence of acidic or basic catalysts.

Thermal Stability : Febuxostat is generally found to be stable under thermal stress. researchgate.netnih.gov By extension, Febuxostat Ethyl Ester, being a closely related structure, is also expected to be thermally stable under typical storage and processing conditions, although high temperatures during synthesis (e.g., reflux) are carefully controlled. derpharmachemica.comepo.org

Derivatization Strategies for Chemical Modification and Analog Generation

Febuxostat Ethyl Ester serves not only as a precursor to febuxostat but also as a starting point for creating various analogs and derivatives for research, such as in the development of analytical standards for impurities or for structure-activity relationship (SAR) studies.

The core structure of Febuxostat Ethyl Ester can be used to generate a library of related compounds. One common strategy involves modifying other parts of the molecule while keeping the ethyl ester intact, or vice-versa.

Synthesis of Ester Analogs : A general method for creating different ester analogs involves the acid-catalyzed esterification of febuxostat (the carboxylic acid) with various alcohols (e.g., methanol, isopropanol (B130326), n-butanol) in the presence of concentrated sulfuric acid at reflux temperatures. derpharmachemica.com This same principle can be applied in reverse; by starting with different halo-acetoacetate esters in the initial cyclization step, one can generate various alkyl ester analogs of Febuxostat Ethyl Ester. google.com

Synthesis of Amide-Ester Analogs : Researchers have synthesized "amide-ester" analogs by first hydrolyzing the cyano group of febuxostat to an amide, and then re-esterifying the carboxylic acid group with different alcohols. This creates a series of compounds where both the cyano and carboxylic acid functionalities have been transformed. hakon-art.com

The primary functional group transformation involving Febuxostat Ethyl Ester is its hydrolysis to febuxostat. justia.com However, other functional groups on the molecule, such as the cyano group, are also reactive.

Hydrolysis of the Cyano Group : Under strong acidic or basic conditions used for ester hydrolysis, the nitrile (cyano) group can also undergo hydrolysis. This can lead to the formation of an amide impurity, specifically 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, or its corresponding ethyl ester. newdrugapprovals.org Controlling the reaction conditions (e.g., using milder bases like lithium hydroxide or specific temperature ranges) is key to selectively hydrolyzing the ester without affecting the cyano group. justia.com

Synthesis from Precursors : Febuxostat Ethyl Ester itself is synthesized via a key cyclization reaction. This involves reacting 3-cyano-4-isobutoxybenzothioamide (B64486) with ethyl 2-chloroacetoacetate in a solvent like isopropanol at elevated temperatures (75-80°C). derpharmachemica.com This transformation is fundamental to creating the thiazole (B1198619) ring system of the molecule. An alternative pathway involves the isobutylation of an existing phenol, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-thiazole-5-carboxylate, to yield an intermediate that is then converted to Febuxostat Ethyl Ester. patsnap.com

The table below outlines key synthetic transformations related to Febuxostat Ethyl Ester.

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

| 3-Cyano-4-isobutoxybenzothioamide | Ethyl 2-chloroacetoacetate | Febuxostat Ethyl Ester | Thiazole Ring Formation (Hantzsch Synthesis) | derpharmachemica.com |

| Febuxostat Ethyl Ester | Sodium Hydroxide / Water | Febuxostat | Ester Hydrolysis | justia.com |

| Febuxostat | Ethanol (B145695), Sulfuric Acid | Febuxostat Ethyl Ester | Esterification | derpharmachemica.com |

| 2-(3-formyl-4-hydroxyphenyl)-4-methyl-thiazole-5-ethyl carboxylate | Bromoisobutane, K₂CO₃ | Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methyl-thiazole-5-carboxylate | Isobutylation (Williamson Ether Synthesis) | patsnap.com |

Computational Chemistry and in Silico Modeling of 2,5 Ethyl Acetate Febuxostat

Molecular Modeling and Conformational Analysis of 2,5-Ethyl Acetate (B1210297) Febuxostat (B1672324)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and energetics that govern a molecule's physical and chemical properties.

The investigation of molecular structure and energetics is fundamentally based on the concept of the potential energy surface (PES). The PES is a mathematical landscape where the potential energy of a molecular system is a function of its atomic coordinates. nih.gov Stationary points on this surface—minima and saddle points—correspond to stable molecular structures (conformers) and transition states, respectively. nih.gov

Two primary theoretical approaches are used to calculate the energy of a given molecular arrangement: tandfonline.com

Molecular Mechanics (MM): This classical approach treats atoms as spheres and bonds as springs. tandfonline.comfrontiersin.org The total potential energy of the system is calculated using a "force field," which is a set of parameters and equations describing bond stretching, angle bending, torsional strains, and non-bonded interactions like van der Waals forces and electrostatic interactions. frontiersin.org MM methods are computationally fast and ideal for exploring the conformational space of large molecules. scirp.org

Quantum Mechanics (QM): These methods provide a more accurate description by solving approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. lkouniv.ac.in QM methods are categorized as ab initio, semi-empirical, or Density Functional Theory (DFT). scirp.org While computationally more intensive than MM, QM methods offer a first-principles understanding of molecular properties without relying on empirical parameterization. lkouniv.ac.in

Geometry optimization is the process of finding the atomic arrangement that corresponds to an energy minimum on the PES. nih.govresearchgate.net This process iteratively adjusts the coordinates of the atoms to reduce the net forces on them until they are close to zero, resulting in a stable, optimized structure. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. For a molecule like Febuxostat, and by extension its ethyl ester, the relative orientation of its phenyl and thiazole (B1198619) rings is a key conformational feature.

Studies on Febuxostat have identified two primary conformers, often referred to as cis and trans, based on the torsion angle of the isobutoxy group. mdpi.com However, the most significant conformational flexibility affecting the core structure involves the dihedral angle between the thiazole and the phenyl rings. Crystal structure analysis of Febuxostat solvates shows that these two rings are nearly coplanar, with a small dihedral angle between them. For example, in an acetic acid solvate of Febuxostat, this dihedral angle was found to be 3.24 (2)°. nih.gov

Computational studies use geometry optimization to find the most stable conformer. For Febuxostat, this is typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set. nih.gov The optimization process calculates the most stable (lowest energy) bond lengths, bond angles, and dihedral angles. While specific data for Febuxostat Ethyl Ester is not available, the optimized structure of the parent Febuxostat molecule provides a reliable model for its core geometry.

| Parameter Type | Atoms Involved | Value |

|---|---|---|

| Dihedral Angle | C2-C4-C3-O2 | 10.4 (4)° |

| Dihedral Angle | C2-C4-C3-O1 | 7.2 (3)° |

| Dihedral Angle | Benzene-Thiazole Rings | 3.24 (2)° |

Data derived from crystal structure analysis of a Febuxostat solvate, which closely mirrors computationally optimized geometries. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic properties and chemical reactivity of molecules. areeo.ac.irbohrium.com These methods provide a detailed picture of the electron distribution and orbital energies.

DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. frontiersin.orgabertay.ac.uk This approach allows for the calculation of various "reactivity descriptors" that predict how and where a molecule is likely to react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most easily donated (nucleophilic site), while the LUMO is the region that most readily accepts an electron (electrophilic site). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. asianpubs.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

Computational studies on Febuxostat and its analogues have calculated these values. For a monomeric model of Febuxostat, the HOMO-LUMO gap is a key parameter in assessing its reactivity. nih.gov Studies on Febuxostat derivatives show that modifications to the structure can tune this energy gap. asianpubs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It is an excellent tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov Red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. uni-muenchen.de For Febuxostat, MEP analysis shows that the regions around the carbonyl oxygen and cyano nitrogen atoms have the most negative potential, making them likely sites for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen of the carboxylic acid group is a site of positive potential, making it susceptible to nucleophilic attack. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Febuxostat Amide (8a) | -6.15 | -1.63 | 4.52 |

| Febuxostat Amide (8c) | -6.23 | -1.89 | 4.34 |

| Febuxostat Amide (8g) | -5.83 | -1.54 | 4.29 |

Data derived from a DFT study on Febuxostat amide derivatives, illustrating the typical range of FMO energies. asianpubs.org

First-principles calculations, primarily using DFT, can accurately predict various spectroscopic properties, providing a powerful link between theoretical models and experimental data. asianpubs.org This is particularly useful for confirming molecular structure and understanding vibrational modes.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to make precise assignments of the observed vibrational bands. acs.org For Febuxostat, studies have shown excellent agreement between the experimental spectra and those calculated using the B3LYP/6-31G(d,p) level of theory. nih.gov For instance, the characteristic stretching modes of the C=O, C≡N, and O-H groups can be identified and their positions analyzed. Shifts in these frequencies, such as a red shift (lower frequency) in the O-H stretch, can confirm the presence of intermolecular interactions like hydrogen bonding. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. unibas.itresearchgate.net This allows for the prediction of the absorption maxima (λmax) and helps in understanding the electronic transitions within the molecule, such as those between the HOMO and LUMO. researchgate.net

| Vibrational Mode | Functional Group | Experimental FT-IR | Calculated (DFT) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3000 (broad) | ~3085 |

| C≡N Stretch | Nitrile | 2227 | ~2230 |

| C=O Stretch | Carboxylic Acid | 1682 | ~1700 |

Values are approximate and compiled from descriptive data in spectroscopic studies of Febuxostat. nih.govmdpi.com

Research on the Significance of 2,5 Ethyl Acetate Febuxostat As a Pharmaceutical Impurity

Impurity Profiling and Control Strategies in Drug Substance Research

Impurity profiling is a critical component of drug development, involving the identification and quantification of all potential and actual impurities in a drug substance. ijprajournal.com For Febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase, a thorough understanding of its impurity profile is essential for ensuring the quality and safety of the final product. pharmtech.comnewdrugapprovals.org Impurities in Febuxostat can arise from various sources, including the starting materials, intermediates, by-products of the synthetic route, and degradation products. newdrugapprovals.org

Methodologies for Establishing Impurity Limits in Research-Grade Materials

The establishment of acceptable limits for impurities in research-grade materials is a scientifically driven process guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines. alfa-chemistry.com These guidelines provide a framework for setting thresholds for reporting, identification, and qualification of impurities.

For a non-pharmacopoeial impurity such as 2,5-Ethyl Acetate (B1210297) Febuxostat, the process of establishing limits involves several key considerations:

Toxicological Assessment: The primary determinant for an impurity limit is its potential toxicity. A risk-based approach is employed to evaluate the impurity's structural alerts for potential genotoxicity or other toxic effects. nih.gov If an impurity is found to be toxic, its limits are set at a level that ensures patient safety.

Qualification Thresholds: The ICH Q3A(R2) guidelines establish qualification thresholds based on the maximum daily dose of the drug. An impurity is considered "qualified" if its levels have been adequately justified by safety data. For impurities that are not significant metabolites, their levels in new drug substances are often controlled at or below these thresholds.

Process Capability: The limits set for an impurity must also be realistic and achievable under good manufacturing practices (GMP). Data from multiple batches of the research-grade material are analyzed to understand the typical and maximum levels of the impurity that are formed. This ensures that the manufacturing process is well-controlled and capable of consistently producing a product with an acceptable impurity profile. senieer.com

Analytical Capability: The established limit must be quantifiable with a validated analytical method. The limit of quantification (LOQ) of the analytical procedure must be sensitive enough to detect the impurity at or below its specified limit. sphinxsai.com

The following table summarizes the general ICH thresholds for reporting, identification, and qualification of impurities in new drug substances, which would be applicable to research-grade Febuxostat.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) Guidelines.

Development of Analytical Reference Standards for Quality Control in Chemical Synthesis

The availability of high-purity analytical reference standards is fundamental to the accurate identification and quantification of impurities. A reference standard for 2,5-Ethyl Acetate Febuxostat serves as a benchmark in various analytical techniques, enabling reliable quality control throughout the chemical synthesis of Febuxostat.

The development of a reference standard for this compound involves a multi-step process:

Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from a batch of Febuxostat where it is present at a sufficient concentration. The synthesis of Febuxostat and its related impurities often involves multi-step chemical reactions.

Characterization: The isolated or synthesized compound undergoes extensive characterization to confirm its chemical structure and purity. This typically involves a combination of spectroscopic and chromatographic techniques.

Certification: Once the structure is unequivocally confirmed and the purity is determined, the material is certified as a reference standard. This certification includes a detailed Certificate of Analysis (CoA) that provides information on its identity, purity, and storage conditions.

The availability of a certified reference standard for this compound is crucial for several quality control applications:

Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the routine analysis of Febuxostat. ijprajournal.com

Peak Identification: In a chromatogram of a Febuxostat sample, the reference standard is used to confirm the identity of the peak corresponding to the this compound impurity by comparing retention times.

Quantitative Analysis: The reference standard is used to prepare calibration curves to accurately quantify the amount of the impurity present in a given sample.

The following table outlines the analytical techniques commonly used in the characterization of a reference standard for an organic impurity like this compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. sphinxsai.com |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Elemental Analysis | Confirmation of the elemental composition. |

Implications for Febuxostat Pharmaceutical Development and Research

The presence of impurities such as this compound can have significant repercussions for the pharmaceutical development and research of Febuxostat. Understanding and controlling these impurities is not only a regulatory requirement but also a scientific necessity to ensure the integrity of research data and the safety of the final drug product.

Understanding the Impact of Impurities on Research Sample Purity and Integrity

The purity of a research sample is a critical factor that can influence the outcome of preclinical and clinical studies. The presence of impurities can compromise the integrity of a research sample in several ways:

Alteration of Physicochemical Properties: Impurities can affect the physical properties of the API, such as its solubility, melting point, and crystal form. These changes can, in turn, impact the bioavailability and stability of the drug.

Impact on Biological Activity: The impurity itself may have its own pharmacological or toxicological effects. In the case of this compound, being a diester derivative of the active molecule, it is crucial to assess if it possesses any biological activity that could interfere with the pharmacological assessment of Febuxostat.

Inaccurate Dosing: If the impurity is present in significant amounts, it can lead to an overestimation of the amount of the active ingredient, resulting in inaccurate dosing in research studies.

Degradation Pathways: The presence of certain impurities can sometimes catalyze the degradation of the API, leading to a shorter shelf-life and the formation of new degradation products. researchgate.net

The following table summarizes the potential impacts of an impurity like this compound on the integrity of a research sample.

| Impact Area | Potential Effect of this compound |

| Physicochemical Properties | May alter solubility and dissolution rate of Febuxostat. |

| Biological Assessment | Potential for its own biological activity or interference with Febuxostat's activity. |

| Dosage Accuracy | Could lead to lower than intended doses of the active Febuxostat. |

| Sample Stability | Potential to influence the degradation profile of Febuxostat over time. |

Strategies for Minimizing Impurity Formation in Synthetic Routes

Controlling the formation of impurities during the synthesis of an API is a key objective of process chemistry. For this compound, a diester impurity, its formation is likely related to the presence of ethyl acetate or ethanol (B145695) in the reaction or purification steps, especially under conditions that favor esterification.

Several strategies can be employed to minimize the formation of this and other impurities during the synthesis of Febuxostat:

Control of Starting Materials and Reagents: Ensuring the purity of starting materials and reagents is the first line of defense against the introduction of impurities. This includes specifying the acceptable levels of any reactive impurities in these materials.

Optimization of Reaction Conditions: The conditions of the chemical reactions, such as temperature, pressure, reaction time, and stoichiometry of reactants, should be carefully optimized to maximize the yield of the desired product and minimize the formation of by-products. For a diester impurity, this could involve avoiding excess ethanol or ethyl acetate and controlling the reaction temperature to prevent side reactions.

Purification Techniques: The development of robust purification methods is critical for removing impurities from the final product. Techniques such as recrystallization, chromatography, and extraction can be optimized to selectively remove this compound from the Febuxostat API.

In-Process Controls: Implementing in-process controls at critical steps of the synthesis allows for the monitoring of impurity levels throughout the manufacturing process. This enables early detection of any deviations from the expected impurity profile and allows for corrective actions to be taken.

The table below outlines specific strategies that could be applied to minimize the formation of this compound.

| Strategy | Application to Minimize this compound Formation |

| Solvent Selection | Avoiding or minimizing the use of ethanol and ethyl acetate in the final synthesis and purification steps. |

| Stoichiometric Control | Precise control of the amount of any ethylating agents or ethyl-containing reagents. |

| Temperature and pH Control | Maintaining optimal temperature and pH to disfavor esterification reactions. |

| Final Purification Step | Implementing a highly efficient purification method, such as preparative chromatography or optimized recrystallization, to remove any formed diester impurity. |

Future Directions and Emerging Research Avenues for 2,5 Ethyl Acetate Febuxostat

Exploration of Novel Synthetic Methodologies for Related Compounds

The synthesis of Febuxostat (B1672324) and its analogues is an area of active research, with a focus on developing more efficient, scalable, and environmentally friendly processes. During the process development of Febuxostat, several related impurities are often observed, necessitating their synthesis for use as reference standards in quality control. researchgate.net

One common route to Febuxostat involves the hydrolysis of its ethyl ester, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. Research has described general procedures for the synthesis of various substituted alkyl esters of Febuxostat, which serve as key intermediates and potential impurities. For instance, the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with an alcohol in the presence of a catalyst can yield the corresponding ester.

Novel approaches are also being explored, such as a method for preparing Febuxostat that involves a high-yield conversion of a formyl group into a cyano group on a precursor molecule. google.com Another area of investigation is the development of one-pot synthesis methods, which can streamline the manufacturing process and reduce waste. ppj.org.ly The synthesis of various derivatives, including those with modified carboxamide functionalities, has been undertaken to explore their biological activities as potential inhibitors of enzymes like xanthine (B1682287) oxidase. researchgate.net

| Compound Type | Synthetic Approach Highlight | Key Reactants/Steps | Reference |

|---|---|---|---|

| Febuxostat Ester Impurities | General procedure for substituted alkyl esters | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid and corresponding alcohol | |

| Febuxostat from Ethyl Ester | Saponification (Hydrolysis) | Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate and NaOH in n-butanol | |

| Febuxostat Amide Impurity | Recrystallization for purification | Purification from acetone (B3395972) to yield high-purity amide impurity | |

| Febuxostat | Novel cyano group formation | Conversion of a formyl group on an intermediate to a cyano group | google.com |

| Febuxostat Derivatives | Synthesis of hydroxamic acid and acid hydrazide | Treatment of the ethyl ester with hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate | researchgate.net |

Advanced Analytical Techniques for Comprehensive Impurity Assessment

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Febuxostat are critical for ensuring drug safety and quality. Regulatory bodies like the International Conference on Harmonisation (ICH) require that impurities present at levels of 0.10% or more be identified and characterized. Consequently, there is a growing emphasis on developing advanced, sensitive, and robust analytical methods for impurity profiling.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a cornerstone technique for separating and quantifying Febuxostat and its related substances. wisdomlib.org A developed RP-HPLC method successfully separated Febuxostat from five significant impurities, including its amide, acid, and various butoxy acid derivatives. wisdomlib.org The method demonstrated high linearity, accuracy, and sensitivity, with low limits of detection (LOD) and quantification (LOQ). wisdomlib.org

For more complex identification challenges, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. biomedres.us LC-MS/MS has been effectively used to study the impurity profile of Febuxostat, enabling the identification of impurities such as amide, sec-butyl, des-cyano, and des-acid analogues. nih.gov The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides exact mass measurements and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities. nih.gov Forced degradation studies, coupled with stability-indicating HPLC methods, are also performed to identify potential degradation products that could form during storage. tandfonline.com

| Analytical Technique | Application in Febuxostat Analysis | Key Findings/Capabilities | Reference |

|---|---|---|---|

| RP-HPLC | Quantification of Febuxostat and five related impurities (amide, acid, etc.) | Validated method with high linearity (correlation coefficients >0.999), accuracy, and robustness. | wisdomlib.org |

| LC-MS/MS | Identification and characterization of process-related impurities. | Identified four key impurities: amide, sec-butyl, des-cyano, and des-acid. | nih.gov |

| Q-TOF Mass Spectrometry | Structural elucidation of impurities. | Provides exact mass data (up to four decimal places) and fragmentation patterns for accurate identification. | nih.gov |

| Stability-Indicating HPLC | Analysis of forced degradation products. | Developed and validated a method to separate the drug from its degradation products, which were then characterized by NMR and MS. | tandfonline.com |

常见问题

Basic Research Questions

Q. What formulation strategies are effective for enhancing the solubility and bioavailability of 2,5-ethyl acetate febuxostat?

- Methodological Answer : Solid dispersion techniques using hydrophilic carriers like Poloxamer-188 (e.g., 1:3 drug-to-carrier ratio) improve solubility. Fast-dissolving tablets (FDTs) incorporating natural polymers (e.g., Entada scandens seed starch at 12.5% w/w) enhance dissolution rates. Preformulation studies should assess micromeritic properties (e.g., flowability, compressibility) and use factorial designs to optimize erodible plug polymers for pulsatile delivery systems .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is commonly used for plasma analysis, achieving linearity in the 0.1–10 µg/mL range. LC-MS/MS provides higher sensitivity (LLOQ: 0.05 ng/mL) for pharmacokinetic studies. Validation must include parameters like precision (<15% RSD), accuracy (85–115%), and stability under storage conditions .

Q. How does ethyl acetate function in extraction protocols for febuxostat-related compounds?

- Methodological Answer : Ethyl acetate’s polarity and low toxicity make it ideal for liquid-liquid extraction of febuxostat metabolites. For example, microextraction protocols using ethyl acetate achieve >90% recovery in pesticide residue analysis, with validation via spike-and-recovery experiments in soil/plant matrices .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models address variability in febuxostat exposure among patients with renal impairment?

- Methodological Answer : Non-compartmental analysis (NCA) using WinNonlin® software calculates AUC0–∞ and Cmax in renal-impaired cohorts. Stratified analysis by eGFR (e.g., <60 vs. ≥60 mL/min/1.73 m²) identifies clearance (CL/F) differences. Population PK models incorporating covariates like serum creatinine improve dose individualization .

Q. What experimental designs resolve contradictions in efficacy data between febuxostat and allopurinol trials?

- Methodological Answer : Meta-analyses of RCTs (e.g., FACT, CONFIRMS) should use random-effects models to account for heterogeneity. Subgroup analyses by urate-lowering targets (<6 mg/dL vs. <5 mg/dL) and renal function clarify efficacy discrepancies. Bayesian network meta-analysis ranks treatments probabilistically .

Q. How do formulation variables (e.g., polymer ratios) influence lag time in pulsincap delivery systems for febuxostat?

- Methodological Answer : A 3² full factorial design evaluates variables like ethyl cellulose coating thickness (X₁) and hydroxypropyl methylcellulose (HPMC) concentration (X₂). Swelling index (Y₁) and lag time (Y₂) are modeled using polynomial equations. Optimized formulations (e.g., 4% HPMC) achieve 5–6 hr lag times for chronotherapeutic gout management .

Q. What statistical approaches validate bioequivalence in crossover studies of febuxostat generics?

- Methodological Answer : Two-way ANOVA on log-transformed AUC and Cmax calculates 90% CIs. Bioequivalence is confirmed if 90% CIs for test/reference ratios fall within 80–125%. Sensitivity analyses exclude outliers using Cook’s distance (>4/n) to minimize type I errors .

Q. How do extraction solvents like ethyl acetate impact the recovery of febuxostat degradation products?

- Methodological Answer : Accelerated degradation studies (40°C/75% RH for 6 months) identify impurities. Ethyl acetate extracts acidic degradation products more efficiently than acetone (recovery: 92% vs. 78%). LC-TOF/MS characterizes impurities, while forced degradation protocols validate stability-indicating methods .

Methodological Notes

- Data Contradiction Analysis : Use sensitivity analyses and stratification by comorbidities (e.g., CKD, hepatic dysfunction) to address conflicting efficacy/safety outcomes .

- Advanced PK/PD Modeling : Incorporate allometric scaling for interspecies extrapolation in preclinical studies .

- Ethical Considerations : Adhere to IEC protocols for human studies, including AE monitoring and blinding of clinicians to randomization schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。